molecular formula C7H11N3O2 B1307004 (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid CAS No. 956354-80-6

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid

Cat. No.: B1307004
CAS No.: 956354-80-6
M. Wt: 169.18 g/mol
InChI Key: JNPJNBBUGOGDFW-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group and two methyl groups attached to the pyrazole ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of Amino and Methyl Groups: The amino group can be introduced via nitration followed by reduction, while the methyl groups can be introduced through alkylation reactions.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction or by using a suitable acetic acid derivative.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the acetic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

    (4-Amino-3,5-dimethyl-pyrazole): Lacks the acetic acid moiety.

    (3,5-Dimethyl-pyrazole-1-acetic acid): Lacks the amino group.

    (4-Amino-pyrazole-1-acetic acid): Lacks the methyl groups.

Uniqueness: (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPJNBBUGOGDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323101
Record name 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956354-80-6
Record name 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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